molecular formula C10H12N2 B1398067 1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1398067
CAS RN: 1221153-83-8
M. Wt: 160.22 g/mol
InChI Key: NKQHAMUKPGGNBW-UHFFFAOYSA-N
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Description

“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.


Molecular Structure Analysis

The molecular structure of “1-isopropyl-1H-pyrrolo[2,3-c]pyridine” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Scientific Research Applications

Comprehensive Analysis of 1-Isopropyl-1H-Pyrrolo[2,3-c]pyridine Applications

1-Isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising bioactivity and potential applications. Below is a detailed analysis of its scientific research applications across various fields.

Synthesis of Biologically Active Molecules: The structure of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine serves as a core for synthesizing biologically active molecules. Its similarity to purine bases like adenine and guanine makes it a valuable scaffold in medicinal chemistry . Researchers utilize this compound to create analogs that can interact with biological targets, potentially leading to new therapeutic agents.

Development of Anticancer Agents: Compounds derived from 1-isopropyl-1H-pyrrolo[2,3-c]pyridine have been explored for their anticancer properties. The ability to modify the core structure allows for the development of targeted therapies that can interfere with cancer cell proliferation and survival .

Neuroprotective Therapies: Neurodegenerative diseases are a major focus of pharmaceutical research. Derivatives of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine are being studied for their neuroprotective effects, which could lead to treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Applications: The anti-inflammatory potential of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to treat various chronic inflammatory diseases .

Cardiovascular Disease Management: Research indicates that 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives may have applications in managing cardiovascular diseases. Their role in regulating blood glucose levels suggests potential benefits in conditions like hypertension and hyperlipidemia .

Antimicrobial Agents: The antimicrobial activity of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives is being investigated. These compounds could lead to new treatments for bacterial and viral infections, addressing the growing concern of antibiotic resistance .

Diabetes Treatment: Due to their efficacy in reducing blood glucose levels, derivatives of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine are being considered for the treatment of diabetes and related metabolic disorders .

Chemical Research and Synthesis: In chemical research, 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of complex molecules. Its versatile structure allows for a wide range of chemical modifications, making it a valuable tool in synthetic chemistry .

properties

IUPAC Name

1-propan-2-ylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHAMUKPGGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260354
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

1221153-83-8
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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